Cas no 2248340-23-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate is a specialized chemical compound featuring a bicyclo[4.1.0]heptane core with two fluorine substituents at the 7-position, coupled with a phthalimide-derived ester moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly for applications requiring fluorinated intermediates or constrained ring systems. The difluorinated bicyclic framework enhances steric and electronic properties, while the phthalimide group offers versatility in further functionalization. Its well-defined molecular architecture is advantageous for designing pharmaceuticals, agrochemicals, or advanced materials, where precise control over stereochemistry and fluorination is critical. The compound is typically handled under controlled conditions due to its reactive ester functionality.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate structure
2248340-23-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
CAS No:2248340-23-8
MF:C16H13F2NO4
MW:321.27553153038
CID:6035891
PubChem ID:165730881
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
    • EN300-6525397
    • 2248340-23-8
    • Inchi: 1S/C16H13F2NO4/c17-16(18)11-6-5-8(7-12(11)16)15(22)23-19-13(20)9-3-1-2-4-10(9)14(19)21/h1-4,8,11-12H,5-7H2
    • InChI Key: JAYSYIINAYIKMO-UHFFFAOYSA-N
    • SMILES: FC1(C2CCC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)CC21)F

Computed Properties

  • Exact Mass: 321.08126422g/mol
  • Monoisotopic Mass: 321.08126422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6525397-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
0.05g
$827.0 2025-03-13
Enamine
EN300-6525397-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
0.1g
$867.0 2025-03-13
Enamine
EN300-6525397-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
0.25g
$906.0 2025-03-13
Enamine
EN300-6525397-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
0.5g
$946.0 2025-03-13
Enamine
EN300-6525397-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
1.0g
$986.0 2025-03-13
Enamine
EN300-6525397-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
2.5g
$1931.0 2025-03-13
Enamine
EN300-6525397-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
5.0g
$2858.0 2025-03-13
Enamine
EN300-6525397-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate
2248340-23-8 95.0%
10.0g
$4236.0 2025-03-13

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl 7,7-Difluorobicyclo[4.1.0]Heptane-3-Carboxylate: A Comprehensive Overview

The compound with CAS No. 2248340-23-8, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

Structural Analysis: The molecule consists of two primary components: the 1,3-dioxo-2,3-dihydro-1H-isoindol moiety and the 7,7-difluorobicyclo[4.1.0]heptane framework. The isoindole ring system is known for its stability and versatility in forming hydrogen bonds, making it a valuable component in medicinal chemistry. The bicyclo[4.1.0]heptane structure introduces rigidity and fluorine substitution enhances both lipophilicity and metabolic stability—key attributes for drug candidates.

Synthesis and Characterization: Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through a combination of cyclization reactions and fluorination techniques. Researchers have employed cross-coupling reactions and ring-closing metathesis to construct the bicyclic framework with high precision. Spectroscopic analyses, including NMR and X-ray crystallography, have confirmed the stereochemistry and purity of the compound.

Biological Activity: Studies on in vitro models have demonstrated that this compound exhibits potent inhibitory activity against several enzymes implicated in neurodegenerative diseases, such as beta-secretase (BACE) and matrix metalloproteinases (MMPs). Its ability to cross the blood-brain barrier (BBB) has been validated through parallel artificial membrane permeability assay (PAMPA) experiments, suggesting its potential as a therapeutic agent for central nervous system disorders.

Applications in Drug Discovery: The unique combination of structural features in this compound makes it an attractive lead for developing treatments targeting Alzheimer's disease and other neurodegenerative conditions. Pharmaceutical companies are actively exploring its pharmacokinetic profile using quantitative structure-property relationship (QSPR) models to optimize its bioavailability.

Environmental Impact: As part of sustainable chemistry initiatives, researchers are investigating the eco-friendly synthesis pathways for this compound to minimize waste generation and energy consumption during production processes.

Future Prospects: Ongoing research aims to further elucidate the mechanism of action of this compound at the molecular level using advanced computational tools like molecular docking simulations and dynamics modeling. Collaborative efforts between academic institutions and pharmaceutical firms are expected to accelerate its progression from preclinical studies to clinical trials.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate represents a cutting-edge advancement in organic synthesis with promising implications for therapeutic development.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd